5-(2-Naphthyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2-Naphthyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol. Isoxazole can be synthesized via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Scientific Research Applications
Isoxazole Analogues and System xc- Transporter
Isoxazole analogues derived from amino methylisoxazole propionic acid (AMPA) exhibit diverse activities on the System xc- transporter, a crucial component in neurotransmitter regulation. For instance, 5-naphthylethyl and 5-naphthylmethoxymethyl analogues demonstrated notable differences in binding affinity to the transporter. The study provides a comprehensive understanding of the structure-activity relationship and a preliminary pharmacophore model, shedding light on the role of isoxazole analogues in neurotransmitter modulation (Patel et al., 2010).
Synthesis of 1-Amidoalkyl-2-Naphthols and Isoxazol-5(4H)-ones
2-Hydroxy-5-sulfobenzoic acid (2-HSBA) has been identified as an efficient organocatalyst in the synthesis of a wide range of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This synthesis method is solvent-free, cost-effective, and environmentally friendly, emphasizing the potential of 5-(2-Naphthyl)isoxazole-3-carboxylic acid derivatives in the preparation of complex organic compounds (Kiyani et al., 2015).
Synthesis and Pharmacological Activities
The synthesis of 3-(2-Naphthyl)-5-(Substituted Phenyl)-4,5-Dihydroisoxazoles involves the catalysis of fly-ash:H2SO4. These isoxazoles exhibit significant antimicrobial, antioxidant, and insect antifeedant activities, making them valuable in various pharmacological and agricultural applications (Thirunarayanan & Sathiyendiran, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Isoxazole is a significant moiety in the field of drug discovery. It’s always imperative to develop new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is a future direction .
Properties
IUPAC Name |
5-naphthalen-2-yl-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)12-8-13(18-15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRLAJVDKXUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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